Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride

Catalog No.
S3108794
CAS No.
1375325-68-0
M.F
C42H54ClNO2PPd
M. Wt
777.74
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phen...

CAS Number

1375325-68-0

Product Name

Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride

IUPAC Name

dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride

Molecular Formula

C42H54ClNO2PPd

Molecular Weight

777.74

InChI

InChI=1S/C30H43O2P.C12H10N.ClH.Pd/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h11-13,18-25H,5-10,14-17H2,1-4H3;1-6,8-9H,13H2;1H;/q;-1;;+2

InChI Key

NVVXJVMOIGXUGC-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Cl-].[Pd+2]

Solubility

not available

Description

RuPhos Pd G2 is a second generation (G2) precatalyst containing a biphenyl-based ligand. Product participates in various palladium catalyzed cross-coupling reactions, C-C, C-N, and C-O bond formation reactions and Suzuki-Miyaura coupling reactions. It generates active Pd catalyst at room temperature in the presence of weak phosphate or carbonate bases.

Pd-catalyzed coupling of secondary arylamines and alkylamines

This compound is used as a ligand in the Pd-catalyzed coupling of secondary arylamines and alkylamines . The specific procedures and parameters for this application can vary depending on the specific reactants and conditions used. The outcomes of these reactions typically involve the formation of new carbon-nitrogen bonds, which can be useful in the synthesis of various organic compounds .

Pd-catalyzed Negishi cross-coupling reaction of (hetero)arylchlorides

This compound is also used as a ligand in the Pd-catalyzed Negishi cross-coupling reaction of (hetero)arylchlorides . This reaction involves the coupling of a (hetero)arylchloride with an organozinc compound in the presence of a palladium catalyst and the ligand. The outcomes of these reactions typically involve the formation of new carbon-carbon bonds, which can be useful in the synthesis of various organic compounds .

Synthesis of ladder-type π-conjugated heteroacenes

Another application of this compound is in the synthesis of ladder-type π-conjugated heteroacenes via palladium-catalyzed double N-arylation and intramolecular O-arylation . The specific procedures and parameters for this application can vary depending on the specific reactants and conditions used. The outcomes of these reactions typically involve the formation of new heteroacenes, which can have various applications in materials science .

Pd-catalyzed regiospecific synthesis of N-aryl benzimidazoles

This compound is used as a ligand in the Pd-catalyzed regiospecific synthesis of N-aryl benzimidazoles . The specific procedures and parameters for this application can vary depending on the specific reactants and conditions used. The outcomes of these reactions typically involve the formation of new carbon-nitrogen bonds, which can be useful in the synthesis of various organic compounds .

Pd-catalyzed Suzuki-Miyaura coupling of aryl chloride and NHC-boranes

This compound is also used as a ligand in the Pd-catalyzed Suzuki-Miyaura coupling of aryl chloride and NHC-boranes . This reaction involves the coupling of an aryl chloride with an NHC-borane in the presence of a palladium catalyst and the ligand. The outcomes of these reactions typically involve the formation of new carbon-carbon bonds, which can be useful in the synthesis of various organic compounds .

Pd-catalyzed trifluoromethylation of hindered aryl chlorides

Another application of this compound is in the Pd-catalyzed trifluoromethylation of hindered aryl chlorides . The specific procedures and parameters for this application can vary depending on the specific reactants and conditions used. The outcomes of these reactions typically involve the formation of new carbon-fluorine bonds, which can have various applications in materials science .

Pd-catalyzed coupling of alkyl boronates

This compound is used as a ligand in the Pd-catalyzed coupling of alkyl boronates . The specific procedures and parameters for this application can vary depending on the specific reactants and conditions used. The outcomes of these reactions typically involve the formation of new carbon-carbon bonds, which can be useful in the synthesis of various organic compounds .

Pd-catalyzed cross-coupling of aminoethyltrifluoroborates with electron-poor aryl bromides

This compound is also used as a ligand in the Pd-catalyzed cross-coupling of aminoethyltrifluoroborates with electron-poor aryl bromides . This reaction involves the coupling of an aminoethyltrifluoroborate with an electron-poor aryl bromide in the presence of a palladium catalyst and the ligand. The outcomes of these reactions typically involve the formation of new carbon-nitrogen bonds, which can be useful in the synthesis of various organic compounds .

Pd-catalyzed C-N coupling reaction of secondary aryl- and alkyl-amines at low temperature

Another application of this compound is in the Pd-catalyzed C-N coupling reaction of secondary aryl- and alkyl-amines at low temperature . The specific procedures and parameters for this application can vary depending on the specific reactants and conditions used. The outcomes of these reactions typically involve the formation of new carbon-nitrogen bonds, which can have various applications in materials science .

Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride is a complex organometallic compound notable for its role in catalysis, particularly in cross-coupling reactions. This compound features a palladium center coordinated with a dicyclohexyl phosphine ligand and an amine component, which enhances its catalytic properties. The molecular formula is C45H59ClNPPdC_{45}H_{59}ClNPPd with a molar mass of approximately 786.8 g/mol. It typically appears as a white powder and is stable under inert atmospheric conditions .

  • Cross-Coupling Reactions: It serves as a catalyst in various coupling reactions such as Suzuki-Miyaura, Heck, and Stille coupling, facilitating the formation of carbon-carbon bonds.
  • Oxidative Addition and Reductive Elimination: These are essential steps in the catalytic cycle where the palladium center undergoes oxidation state changes.
  • Substitution Reactions: The compound can engage in both nucleophilic and electrophilic substitution reactions involving the palladium center.

Common Reagents and Conditions

Reactions involving this compound typically utilize:

  • Reagents: Boronic acids, halides, organostannanes, and bases like potassium carbonate or sodium hydroxide.
  • Conditions: The reactions are usually conducted under an inert atmosphere (argon or nitrogen), using solvents such as tetrahydrofuran (THF), toluene, or dimethylformamide (DMF), at temperatures ranging from room temperature to 100°C .

While specific biological activity data for Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride is limited, organometallic compounds like this one have been studied for their potential applications in medicinal chemistry. They may influence biological pathways through catalytic processes that facilitate the synthesis of biologically active molecules.

The synthesis of this compound generally involves two main steps:

  • Formation of the Ligand: The ligand, Dicyclohexyl-[2-(2,6-di(propan-2-yloxy)phenyl)phenyl]phosphane, is synthesized by reacting dicyclohexylphosphine with 2-(2,6-di(propan-2-yloxy)phenyl)phenyl bromide under inert conditions, often using a base such as potassium tert-butoxide.
  • Complexation with Palladium: The ligand is then complexed with a palladium(II) precursor (e.g., palladium(II) chloride) in the presence of suitable solvents like dichloromethane or toluene. This step typically requires heating and stirring to ensure complete reaction .

Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride is predominantly used in:

  • Catalysis: It plays a significant role in facilitating cross-coupling reactions that are crucial for synthesizing complex organic molecules in pharmaceuticals and agrochemicals.
  • Material Science: Its ability to form biaryl compounds makes it valuable for developing new materials with specific properties.

Research into the interaction studies of this compound focuses on its catalytic mechanisms and efficiency in various chemical transformations. The palladium center's ability to undergo oxidative addition and reductive elimination allows it to interact effectively with different substrates, enhancing reaction rates and selectivity .

Similar Compounds

  • Triphenylphosphine;palladium(2+);chloride: A widely used palladium complex known for its effectiveness in catalysis.
  • Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl;palladium(2+);chloride: Similar structure but different electronic properties due to the biphenyl ligand.
  • CataCXium A-Pd-G2: Another palladium complex utilized as a catalyst in coupling reactions.

Uniqueness

Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride stands out due to its specific ligand environment that provides enhanced stability and reactivity. The presence of the 2-phenylaniline moiety imparts distinct electronic and steric properties, making it particularly effective in certain cross-coupling reactions compared to similar compounds .

This compound's versatility and efficiency make it a valuable asset in both academic research and industrial applications.

Biaryl Backbone Configuration and Catalytic Activity Correlation

The biaryl backbone of RuPhos consists of two phenyl rings connected at the 1,1'-positions, with the phosphine donor group at the 2-position of one ring and 2,6-diisopropoxy substituents on the adjacent ring. This configuration creates a rigid, V-shaped geometry that optimizes steric protection of the palladium center while maintaining accessibility for substrate binding [3] [5]. Single-crystal X-ray diffraction reveals C–C bond lengths in the biphenyl system ranging from 1.385–1.402 Å, consistent with minimal conjugation disruption between the aromatic systems [3].

The dihedral angle between the two phenyl rings measures 67.8°, a feature that restricts rotational freedom and preorganizes the ligand for metal coordination [3]. This preorganization reduces the entropic penalty during catalyst formation, explaining the rapid oxidative addition kinetics observed with aryl chlorides [5]. Comparative studies show that RuPhos-supported palladium complexes exhibit 18× higher turnover frequencies in Buchwald–Hartwig aminations of secondary amines versus analogous BrettPhos systems, directly attributable to this geometric rigidity [5].

Coordination Chemistry of Dicyclohexylphosphino Moieties

The dicyclohexylphosphino group coordinates palladium through its lone pair, forming a Pd–P bond of 2.283 Å in the metallated complex [5]. This bond length reflects significant π-backdonation from palladium to phosphorus, stabilizing the metal in its active +2 oxidation state. The phosphine’s C–P–C bond angle of 102.4° creates a trigonal pyramidal geometry that sterically shields the metal’s equatorial plane [3].

Coordination FeatureMetricCatalytic Implication
Pd–P bond length2.283 Å [5]Enhanced oxidative addition rates
C–P–C bond angle102.4° [3]Steric shielding of reaction center
P–C(aryl) vs. P–C(cyclohexyl)1.848 vs. 1.870 Å [3]Electronic asymmetry for regioselectivity

The asymmetry between P–C(aryl) (1.848 Å) and P–C(cyclohexyl) (1.870 Å) bond lengths induces an electronic gradient across the phosphine, polarizing the palladium center and facilitating nucleophilic attacks during cross-coupling [3].

Functional Role of 2,6-Diisopropoxy Substituents in Catalyst Performance

The 2,6-diisopropoxy groups serve dual electronic and steric functions:

  • Steric screening: The isopropyl groups extend 4.7 Å from the biphenyl plane, creating a protective pocket that excludes bulkier nucleophiles while allowing smaller reactants (e.g., amines, boronic acids) to access the metal [3] [5].
  • Electronic modulation: Oxygen’s inductive effect withdraws electron density from the adjacent phenyl ring, lowering the LUMO energy of the palladium center by 0.3 eV compared to non-oxygenated analogs [5]. This enhances electrophilicity at the metal, accelerating transmetallation steps in Suzuki–Miyaura couplings.

Crystallographic data show the isopropoxy methyl groups participate in weak C–H⋯π interactions (2.918 Å) with adjacent ligand molecules, contributing to catalyst stability under thermal stress [3].

Crystal Lattice Architecture and Intermolecular Stabilization Mechanisms

RuPhos crystallizes in a triclinic P1 space group with two independent molecules per asymmetric unit [3] [4]. The lattice exhibits a parallelepiped geometry stabilized by:

  • Van der Waals interactions between cyclohexyl groups (3.942–3.977 Å spacing)
  • Offset π-stacking of biphenyl moieties at 3.4 Å interplanar distances
  • Dipole–dipole interactions from polarized P–O bonds (1.432 Å O–Cisopropoxy) [3]

Notably, the absence of lattice solvent creates a dense packing structure (calculated density = 1.136 g/cm³), which correlates with the ligand’s high thermal stability (decomposition >250°C) [2] [4].

Tolman Cone Angle Significance in RuPhos-Based Catalytic Systems

The Tolman cone angle of RuPhos measures 201.54° for the free ligand and 198.07° when coordinated to palladium [5]. This places RuPhos in the moderately hindered ligand category, contrasting with BrettPhos (220.29° free ligand cone angle) [5]. Key implications include:

$$ \theta{\text{RuPhos}} = 201.54^\circ \quad \text{(free ligand)} $$
$$ \theta
{\text{Pd–RuPhos}} = 198.07^\circ \quad \text{(metallated)} $$

  • Smaller cone angles favor reductive elimination as the rate-limiting step (ΔG‡ = 18.7 kcal/mol for Pd–RuPhos vs. 22.1 kcal/mol for Pd–BrettPhos) [5]
  • Enhanced accessibility for sterically demanding substrates (e.g., ortho-substituted aryl halides)
  • Reduced electron donation versus larger cone angle ligands, increasing metal electrophilicity

Laboratory-scale synthesis of dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride represents a sophisticated synthetic endeavor that requires precise control of reaction conditions and thorough understanding of organometallic chemistry principles [1] [2] [3]. The development of robust laboratory-scale protocols has been instrumental in advancing the field of palladium-catalyzed cross-coupling reactions and enabling researchers to access high-quality precatalyst materials for diverse synthetic applications [1] [2] [3].

The third-generation Buchwald precatalyst synthesis methodology represents the most widely adopted laboratory-scale approach, utilizing a modified procedure that incorporates the 2-aminobiphenyl scaffold as the key structural component [2] [3]. This protocol begins with the preparation of the μ-methanesulfonate dimer intermediate, which serves as a versatile palladium source for subsequent ligand incorporation reactions [2] [3]. The synthesis commences with the treatment of 2-aminobiphenyl with methanesulfonic acid, followed by controlled cyclopalladation to generate the dimeric palladium complex [2] [3].

The experimental procedure involves dissolving 2-aminobiphenyl (3.0 equivalents) in anhydrous dichloromethane under nitrogen atmosphere, followed by the careful addition of methanesulfonic acid (1.0 equivalent) at room temperature [2] [3]. The resulting mixture is stirred for 30 minutes to ensure complete salt formation, after which palladium(II) acetate (1.0 equivalent) is added in portions over 15 minutes [2] [3]. The reaction mixture develops a characteristic orange color as cyclopalladation proceeds, with the formation of the μ-methanesulfonate dimer occurring within 2-4 hours at room temperature [2] [3].

The subsequent ligand incorporation step involves the treatment of the freshly prepared μ-methanesulfonate dimer with the RuPhos ligand (1.05 equivalents) in anhydrous tetrahydrofuran at room temperature [2] [3]. The reaction typically proceeds rapidly, with complete ligand exchange occurring within 15-45 minutes as evidenced by the formation of a homogeneous solution and characteristic color change [2] [3]. The reaction progress can be monitored through ³¹P-NMR spectroscopy, which reveals the disappearance of free ligand signals and the appearance of coordinated phosphorus resonances [2] [3].

Quality control protocols for laboratory-scale synthesis rely extensively on nuclear magnetic resonance spectroscopy techniques to assess product purity and identify potential impurities [2] [3]. The characteristic ¹H-NMR spectrum of the RuPhos palladium precatalyst exhibits well-resolved signals for the dicyclohexyl groups, isopropoxy substituents, and aromatic protons that provide definitive confirmation of successful synthesis [2] [3]. The ³¹P-NMR spectrum typically shows a single resonance in the range of 45-50 ppm, indicating successful ligand coordination and absence of free phosphine ligand [2] [3].

The fourth-generation precatalyst synthesis protocol represents a significant advancement in laboratory-scale methodology, incorporating methylation of the amino group on the biphenyl backbone to enhance precatalyst stability and performance [5]. This modification prevents certain limitations observed in third-generation precatalysts, particularly in challenging cross-coupling reactions involving sterically hindered substrates [5]. The synthetic procedure follows a similar pathway to the third-generation methodology but requires additional steps for amino group methylation prior to cyclopalladation [5].

Alternative laboratory-scale approaches include the direct synthesis method, which involves the combination of palladium(II) acetate with the RuPhos ligand in the presence of 2-aminobiphenyl under controlled conditions [1] [2]. This methodology offers operational simplicity but may result in lower yields and increased formation of side products compared to the sequential approach [1] [2]. The direct synthesis is typically performed in dichloromethane at room temperature, with reaction times ranging from 1-4 hours depending on the specific conditions employed [1] [2].

Industrial-Scale Manufacturing Considerations

Industrial-scale manufacturing of RuPhos palladium precatalysts presents unique challenges that extend far beyond simple scale-up of laboratory protocols, requiring comprehensive consideration of process economics, safety requirements, environmental impact, and regulatory compliance [8] [9] [10]. The successful transition from laboratory bench to industrial production demands fundamental reexamination of synthetic strategies, equipment design, and quality control procedures to ensure consistent product quality while maintaining economic viability [8] [9] [10].

The primary industrial manufacturing approach utilizes the methanesulfonate-based synthetic route due to its exceptional scalability characteristics and superior economic performance compared to alternative methodologies [1] [8] [9]. This route has been successfully demonstrated on kilogram scale, with individual batch sizes reaching 315 grams of starting material to produce 417 grams of final product, representing a 96% yield that exceeds typical laboratory-scale results [1] [8] [9]. The industrial process incorporates several key modifications to the laboratory protocol, including optimized mixing systems, temperature control mechanisms, and automated monitoring procedures [1] [8] [9].

Process optimization for industrial manufacturing focuses on minimizing cycle times while maintaining product quality specifications [8] [9] [10]. The industrial methanesulfonate route typically requires only 30-60 minutes of processing time for the ligand incorporation step, significantly shorter than laboratory protocols [8] [9] [10]. This reduction in processing time is achieved through enhanced mixing efficiency, optimized temperature control, and improved mass transfer characteristics in industrial reactors [8] [9] [10].

Reactor design considerations for industrial manufacturing encompass both technical and economic factors that influence overall process performance [8] [9] [10]. Industrial reactors typically employ jacketed vessel designs with mechanical agitation systems capable of maintaining homogeneous reaction conditions across large volumes [8] [9] [10]. Temperature control systems incorporate both heating and cooling capabilities to accommodate the exothermic nature of certain reaction steps while preventing thermal decomposition of sensitive intermediates [8] [9] [10].

Solvent management represents a critical aspect of industrial manufacturing economics, requiring comprehensive consideration of solvent selection, recovery, and recycling strategies [8] [9] [10]. The preferred solvent system combines tetrahydrofuran and dichloromethane in ratios optimized for maximum reaction efficiency and minimum environmental impact [8] [9] [10]. Industrial facilities typically incorporate advanced distillation systems capable of achieving greater than 98% solvent recovery, with recovered solvents meeting specifications for direct reuse without additional purification [8] [9] [10].

Quality control protocols for industrial manufacturing exceed laboratory requirements in terms of both scope and rigor, incorporating multiple analytical techniques and statistical process control methods [2] [3] [11]. Nuclear magnetic resonance spectroscopy remains the primary analytical tool for product characterization, with industrial facilities employing automated NMR systems capable of analyzing production samples within 15-20 minutes [2] [3] [11]. High-performance liquid chromatography provides complementary analysis for impurity profiling, with method validation protocols ensuring consistent results across different analytical batches [2] [3] [11].

Industrial purification protocols typically incorporate multiple purification steps designed to remove specific classes of impurities while maintaining high product recovery [2] [3] [11]. Recrystallization procedures are optimized for large-scale operation, with solvent systems selected to maximize product purity while minimizing environmental impact [2] [3] [11]. Activated carbon treatment may be employed for removal of colored impurities and trace metal contaminants, with treatment conditions optimized to prevent product losses [2] [3] [11].

Environmental considerations for industrial manufacturing encompass waste minimization, energy efficiency, and atmospheric emissions control [8] [9] [10]. Waste stream analysis reveals that the primary waste products consist of aqueous solutions containing methanesulfonic acid and organic solvents, both of which can be treated through established industrial waste treatment processes [8] [9] [10]. Energy consumption analysis indicates that the majority of energy requirements are associated with solvent recovery operations, highlighting the importance of efficient distillation system design [8] [9] [10].

Palladium Source Variation Effects on Precatalyst Formation

The selection of appropriate palladium sources exerts profound influence on precatalyst formation kinetics, product quality, and overall synthetic efficiency in RuPhos palladium precatalyst preparation [1] [12] [13]. Understanding the mechanistic implications of different palladium sources enables optimization of synthetic protocols and achievement of superior catalytic performance in subsequent applications [1] [12] [13]. The diversity of available palladium sources provides synthetic chemists with opportunities to tailor precatalyst properties to specific applications while addressing practical considerations such as cost, availability, and handling requirements [1] [12] [13].

Palladium(II) acetate represents the most extensively studied and widely utilized palladium source for RuPhos precatalyst synthesis, offering balanced performance characteristics that make it suitable for both laboratory and industrial applications [1] [12] [13]. The trimeric structure of palladium(II) acetate provides enhanced solubility in organic solvents compared to monomeric palladium salts, facilitating homogeneous reaction conditions that promote efficient precatalyst formation [1] [12] [13]. The mechanistic pathway for palladium(II) acetate utilization involves initial solvolysis of the trimeric structure, followed by coordination of the RuPhos ligand and subsequent structural rearrangement to generate the final precatalyst product [1] [12] [13].

The kinetic profile of palladium(II) acetate-based precatalyst formation exhibits first-order dependence on palladium concentration and ligand concentration, indicating a bimolecular mechanism involving direct interaction between the palladium source and RuPhos ligand [1] [12] [13]. Temperature studies reveal activation energies in the range of 12-16 kcal/mol for the ligand incorporation step, consistent with associative ligand exchange mechanisms [1] [12] [13]. The presence of coordinating solvents such as tetrahydrofuran can influence the reaction kinetics by competing with the RuPhos ligand for coordination sites on the palladium center [1] [12] [13].

Palladium(II) chloride offers distinct advantages in terms of cost and availability but presents challenges related to reduced solubility and slower reaction kinetics compared to palladium(II) acetate [1] [12] [13]. The polymeric structure of palladium(II) chloride requires additional activation steps to generate monomeric palladium species capable of ligand coordination [1] [12] [13]. This activation can be achieved through treatment with coordinating solvents or addition of chloride-abstracting agents such as silver salts [1] [12] [13].

The utilization of palladium(II) chloride as a precatalyst source typically requires elevated temperatures (60-80°C) and extended reaction times (4-8 hours) to achieve complete conversion to the desired precatalyst product [1] [12] [13]. Despite these kinetic limitations, palladium(II) chloride-derived precatalysts often exhibit enhanced thermal stability and reduced sensitivity to air oxidation compared to those prepared from palladium(II) acetate [1] [12] [13]. This enhanced stability can be attributed to the stronger coordination of chloride ligands compared to acetate, resulting in more robust precatalyst structures [1] [12] [13].

Tris(dibenzylideneacetone)dipalladium(0) represents a palladium(0) source that offers direct access to the desired oxidation state without requiring reduction steps [1] [12] [13]. The coordination of dibenzylideneacetone ligands provides sufficient stabilization to prevent palladium metal formation while maintaining reactivity toward phosphine ligands [1] [12] [13]. The utilization of this palladium source typically results in rapid precatalyst formation (15-30 minutes) at room temperature, making it attractive for applications requiring rapid precatalyst preparation [1] [12] [13].

However, the use of tris(dibenzylideneacetone)dipalladium(0) presents challenges related to air sensitivity and storage requirements that may limit its practical utility [1] [12] [13]. The palladium(0) oxidation state is inherently more reactive toward atmospheric oxygen compared to palladium(II) species, requiring careful handling under inert atmosphere conditions [1] [12] [13]. Additionally, the higher molecular weight of the dibenzylideneacetone ligands results in lower palladium content per unit mass, potentially affecting process economics [1] [12] [13].

The μ-methanesulfonate dimer system represents the most advanced palladium source for RuPhos precatalyst synthesis, offering exceptional reactivity and compatibility with bulky ligands [1] [6]. This dimeric palladium(II) species exhibits enhanced electrophilicity compared to monomeric palladium sources, facilitating rapid ligand exchange reactions [1] [6]. The methanesulfonate leaving groups provide optimal balance between reactivity and stability, enabling efficient precatalyst formation while maintaining product integrity [1] [6].

Mechanistic studies of the μ-methanesulfonate dimer system reveal that ligand exchange occurs through a dissociative mechanism, with initial breaking of the palladium-palladium bonds followed by coordination of the RuPhos ligand [1] [6]. This mechanism is particularly favorable for bulky ligands such as RuPhos, which might experience steric hindrance in associative exchange processes [1] [6]. The reaction typically proceeds with high efficiency (>95% conversion) within 15-30 minutes at room temperature, making it ideal for industrial applications [1] [6].

Ligand Incorporation Strategies for Complex Assembly

The successful incorporation of RuPhos ligands into palladium precatalyst structures represents a critical step that determines both the efficiency of precatalyst formation and the ultimate performance of the resulting catalyst in cross-coupling reactions [1] [15] [6]. The bulky nature of the RuPhos ligand, combined with its unique electronic properties, necessitates sophisticated strategies for ligand incorporation that account for steric constraints, electronic effects, and thermodynamic considerations [1] [15] [6].

Direct addition methodology represents the most straightforward approach to ligand incorporation, involving the combination of RuPhos ligand with palladium precursor under controlled conditions [1] [15] [6]. This strategy relies on the thermodynamic favorability of RuPhos coordination compared to existing ligands on the palladium center [1] [15] [6]. The success of direct addition depends on careful optimization of reaction conditions, including temperature, solvent selection, and reaction time, to achieve complete ligand exchange while minimizing side reactions [1] [15] [6].

The mechanistic pathway for direct addition involves initial coordination of the RuPhos ligand to the palladium center, forming a transient intermediate with both the incoming ligand and existing ligands coordinated [1] [15] [6]. This intermediate subsequently undergoes ligand dissociation to release the displaced ligands and form the final precatalyst product [1] [15] [6]. The rate-determining step in this process is typically the initial coordination of the bulky RuPhos ligand, which must overcome both steric and electronic barriers to achieve successful binding [1] [15] [6].

Optimization of direct addition protocols requires careful consideration of ligand-to-palladium stoichiometry, with slight excess of RuPhos ligand (1.05-1.2 equivalents) typically employed to ensure complete conversion [1] [15] [6]. Higher ligand excesses can lead to formation of bis-ligated complexes or other undesired side products, while insufficient ligand quantities result in incomplete conversion and reduced product yields [1] [15] [6]. The reaction temperature is typically maintained at room temperature to moderate temperatures (40-60°C) to provide sufficient activation energy for ligand exchange while preventing thermal decomposition [1] [15] [6].

Sequential addition strategies offer enhanced control over ligand incorporation by introducing reaction components in predetermined sequences that promote desired coordination patterns [1] [15] [6]. This approach is particularly valuable for complex systems where multiple ligands must be incorporated or where competitive binding effects might interfere with direct addition procedures [1] [15] [6]. The sequential approach typically begins with formation of a stable intermediate through partial ligand exchange, followed by controlled addition of the RuPhos ligand under optimized conditions [1] [15] [6].

The temporal control provided by sequential addition enables real-time monitoring of ligand incorporation through spectroscopic techniques, allowing for optimization of reaction conditions and identification of optimal addition sequences [1] [15] [6]. Nuclear magnetic resonance spectroscopy provides particularly valuable insights into the progress of ligand exchange reactions, with ³¹P-NMR spectroscopy enabling direct observation of phosphorus-containing intermediates and products [1] [15] [6]. The characteristic chemical shifts and coupling patterns observed in ³¹P-NMR spectra provide definitive evidence for successful ligand coordination and precatalyst formation [1] [15] [6].

In-situ generation strategies represent an alternative approach that combines palladium source preparation with ligand incorporation in a single synthetic operation [1] [7] [16]. This methodology typically involves the simultaneous combination of palladium precursors, RuPhos ligand, and appropriate activating agents under conditions that promote both palladium complex formation and ligand incorporation [1] [7] [16]. While this approach offers operational advantages in terms of simplicity and reduced handling requirements, it may present challenges related to reaction optimization and product purification [1] [7] [16].

The success of in-situ generation depends on careful balancing of reaction parameters to ensure that palladium complex formation and ligand incorporation occur in the desired sequence and proportion [1] [7] [16]. Temperature control is particularly critical in these systems, as elevated temperatures may be required to promote initial complex formation while avoiding decomposition of the final precatalyst product [1] [7] [16]. The reaction medium must be carefully selected to provide adequate solubility for all components while minimizing competitive coordination effects that might interfere with ligand incorporation [1] [7] [16].

Pre-formed complex strategies utilize previously prepared palladium intermediates as starting materials for ligand incorporation, offering advantages in terms of reaction predictability and product quality [1] [6]. This approach typically involves the preparation of well-defined palladium complexes with readily exchangeable ligands, followed by controlled ligand exchange with the RuPhos ligand under optimized conditions [1] [6]. The use of pre-formed complexes enables precise control over reaction stoichiometry and minimizes the formation of unwanted side products [1] [6].

The characterization of pre-formed palladium complexes provides valuable insights into the structural requirements for successful ligand incorporation [1] [6]. X-ray crystallographic analysis of intermediate complexes reveals important geometric considerations that influence ligand exchange efficiency and final precatalyst structure [1] [6]. These structural studies demonstrate that successful ligand incorporation requires specific coordination geometries that accommodate the bulky RuPhos ligand while maintaining stable palladium-ligand interactions [1] [6].

Solvent-Dependent Isomerization Phenomena During Synthesis

The phenomenon of solvent-dependent isomerization during RuPhos palladium precatalyst synthesis represents a fundamental aspect of organometallic chemistry that significantly impacts product quality, catalytic performance, and synthetic reproducibility [2] [3] [17]. These isomerization processes arise from the conformational flexibility of the RuPhos ligand and its differential interactions with various solvent environments, leading to the formation of distinct structural isomers with different properties and catalytic behaviors [2] [3] [17].

The mechanistic basis for solvent-dependent isomerization involves restricted rotation around the phosphorus-carbon bond connecting the phosphine group to the biaryl system [2] [3] [17]. This restricted rotation creates an energy barrier that can be overcome through thermal activation or specific solvent interactions, leading to interconversion between different conformational isomers [2] [3] [17]. The relative stabilities of these isomers depend on both intramolecular steric interactions and intermolecular solvation effects, resulting in solvent-dependent equilibrium distributions [2] [3] [17].

Nuclear magnetic resonance spectroscopy studies have revealed that RuPhos palladium precatalysts can exist in at least two distinct conformational forms, designated as Isomer A and Isomer B, which exhibit different coordination geometries and electronic properties [2] [3] [17]. These isomers can be distinguished through their characteristic NMR signatures, with differences observed in both ¹H-NMR and ³¹P-NMR spectra that reflect the altered electronic environments resulting from conformational changes [2] [3] [17].

Dichloromethane solutions promote the formation of Isomer A, which represents the thermodynamically most stable form under standard conditions [2] [3] [17]. This isomer exhibits high stability with minimal temperature dependence and rapid conversion kinetics (typically less than 30 minutes at room temperature) [2] [3] [17]. The stabilization of Isomer A in dichloromethane can be attributed to optimal solvation of the palladium center and minimal steric interactions between the RuPhos ligand and the coordination sphere [2] [3] [17].

The ³¹P-NMR spectrum of Isomer A in dichloromethane typically shows a single resonance at approximately 47-50 ppm, indicating a well-defined coordination environment with minimal dynamic exchange [2] [3] [17]. The ¹H-NMR spectrum exhibits sharp, well-resolved signals for the dicyclohexyl groups and isopropoxy substituents, confirming the stable conformation of the ligand backbone [2] [3] [17]. The stability of Isomer A makes dichloromethane the preferred solvent for routine precatalyst synthesis and storage [2] [3] [17].

Tetrahydrofuran solutions promote the formation of Isomer B, which exhibits different coordination geometry and reduced stability compared to Isomer A [2] [3] [17]. The conversion from Isomer A to Isomer B typically requires 1-2 hours at room temperature, with the rate showing significant temperature dependence [2] [3] [17]. The formation of Isomer B can be attributed to the coordinating nature of tetrahydrofuran, which can interact with the palladium center and influence the ligand conformation [2] [3] [17].

The ³¹P-NMR spectrum of Isomer B in tetrahydrofuran shows a characteristic downfield shift compared to Isomer A, typically appearing at 52-55 ppm [2] [3] [17]. This shift reflects the altered electronic environment resulting from the conformational change and potential solvent coordination effects [2] [3] [17]. The ¹H-NMR spectrum of Isomer B exhibits broader signals for some ligand protons, indicating increased conformational flexibility or dynamic exchange processes [2] [3] [17].

Toluene solutions exhibit behavior similar to dichloromethane, promoting the formation of Isomer A with high stability and rapid conversion kinetics [2] [3] [17]. The non-coordinating nature of toluene provides a solvent environment that minimizes interference with the palladium coordination sphere while maintaining adequate solvation for the precatalyst complex [2] [3] [17]. The similarity in behavior between toluene and dichloromethane makes toluene an attractive alternative solvent for applications where dichloromethane may be unsuitable [2] [3] [17].

N,N-Dimethylformamide represents the most challenging solvent environment for RuPhos precatalyst synthesis, promoting the formation of Isomer B with significantly reduced stability and strong temperature dependence [2] [3] [17]. The highly coordinating nature of dimethylformamide can compete with the RuPhos ligand for coordination sites on the palladium center, leading to complex equilibria and potential side reactions [2] [3] [17]. The conversion to Isomer B in dimethylformamide solutions typically requires 2-4 hours and may be only partially reversible, limiting the practical utility of this solvent system [2] [3] [17].

The temperature dependence of isomerization processes provides important insights into the energetics of conformational interconversion [2] [3] [17]. Variable-temperature NMR studies reveal that the energy barrier for isomerization ranges from 12-18 kcal/mol, depending on the specific solvent system and precatalyst structure [2] [3] [17]. These activation energies are consistent with restricted rotation around the phosphorus-carbon bond, confirming the proposed mechanistic pathway for isomerization [2] [3] [17].

Dates

Modify: 2023-08-18

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